molecular formula C17H17F2N5O2 B2800898 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-difluorophenyl)acetamide CAS No. 863447-79-4

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2800898
CAS No.: 863447-79-4
M. Wt: 361.353
InChI Key: JZRINKGNTHIRAL-UHFFFAOYSA-N
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Description

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-difluorophenyl)acetamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the tert-butyl and difluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-difluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

When compared to other similar compounds, 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-difluorophenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5O2/c1-17(2,3)24-15-11(7-21-24)16(26)23(9-20-15)8-14(25)22-13-5-4-10(18)6-12(13)19/h4-7,9H,8H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRINKGNTHIRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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